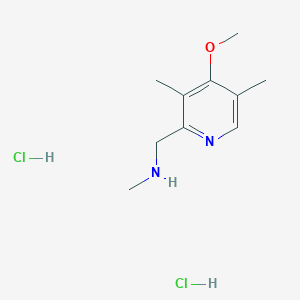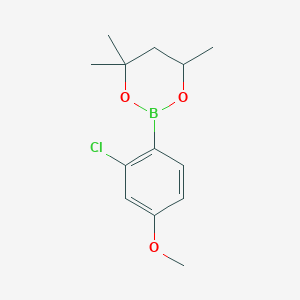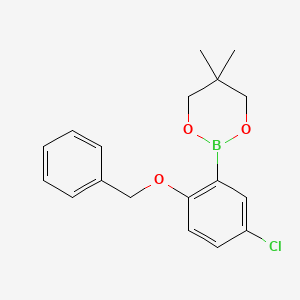
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-Fluoro-4-methoxyphenyl-5,5-dimethyl-1,3,2-dioxaborinane, is a boron-containing compound with a wide range of applications in both organic and inorganic chemistry. It is a versatile and powerful reagent, with many potential uses in research and development.
Aplicaciones Científicas De Investigación
2-(2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and in the preparation of fluorescent dyes. In addition, it has been used as a catalyst in the synthesis of a variety of organic compounds, including amino acids and peptides.
Mecanismo De Acción
2-(2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane acts as a Lewis acid, which means that it can accept an electron pair from a Lewis base. This electron-pair acceptance allows the compound to act as a catalyst in a variety of organic reactions, including the synthesis of a variety of organic molecules.
Biochemical and Physiological Effects
2-(2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not known to have any direct biochemical or physiological effects. However, some of the compounds that are synthesized using this compound may have such effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a versatile and powerful reagent, with many potential uses in research and development. It is relatively stable and has a low toxicity, making it suitable for use in laboratory experiments. However, its reactivity can vary depending on the reaction conditions, and it is not suitable for use in some reactions.
Direcciones Futuras
2-(2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of potential applications in research and development. Possible future directions include the development of novel synthetic methods using this compound, the synthesis of new polymers and fluorescent dyes, and the development of new catalysts for organic reactions. Additionally, further research into the biochemical and physiological effects of compounds synthesized using this reagent may lead to the development of new therapeutic agents.
Métodos De Síntesis
2-(2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is synthesized by the reaction of 2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinaneethoxyphenylboronic acid and 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base. The reaction is typically carried out in a solvent such as methanol or dimethyl sulfoxide. The reaction is exothermic and proceeds rapidly, yielding a white solid product.
Propiedades
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-12(2)7-16-13(17-8-12)10-5-4-9(15-3)6-11(10)14/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVQEDRSFCMUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)








